molecular formula C10H11BrO3 B6157364 3-(4-bromo-3-methoxyphenyl)propanoic acid CAS No. 1261472-43-8

3-(4-bromo-3-methoxyphenyl)propanoic acid

Cat. No.: B6157364
CAS No.: 1261472-43-8
M. Wt: 259.1
InChI Key:
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Description

3-(4-Bromo-3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a bromine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3-methoxyphenyl)propanoic acid typically involves the bromination of 3-methoxyphenylpropanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process includes bromination, purification, and crystallization steps to obtain the final product with high purity. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.

    Reduction Reactions: Products include alcohols or aldehydes derived from the carboxylic acid group.

Scientific Research Applications

3-(4-Bromo-3-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)propanoic acid: Lacks the methoxy group, which can affect its reactivity and biological activity.

    3-(4-Methoxyphenyl)propanoic acid: Lacks the bromine atom, which can influence its chemical properties and applications.

    3-(4-Hydroxy-3-methoxyphenyl)propanoic acid:

Uniqueness

3-(4-Bromo-3-methoxyphenyl)propanoic acid is unique due to the presence of both bromine and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1261472-43-8

Molecular Formula

C10H11BrO3

Molecular Weight

259.1

Purity

95

Origin of Product

United States

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